REACTION_CXSMILES
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[NH:1]([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)[NH2:2].[C:13](O)(=O)[CH3:14]>>[CH3:13][C:14]1[N:4]2[C:5]3[C:10]([CH:11]=[CH:12][C:3]2=[N:1][N:2]=1)=[CH:9][CH:8]=[CH:7][CH:6]=3
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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N(N)C1=NC2=CC=CC=C2C=C1
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with a mechanical stirrer and a reflux condenser
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for twelve hours
|
Type
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TEMPERATURE
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Details
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to cool
|
Type
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CUSTOM
|
Details
|
acetic acid was removed by evaporation
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Type
|
CUSTOM
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Details
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The product was recrystallized from ethanol, m.p., 166°-7°C.
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Name
|
|
Type
|
|
Smiles
|
CC1=NN=C2N1C1=CC=CC=C1C=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |